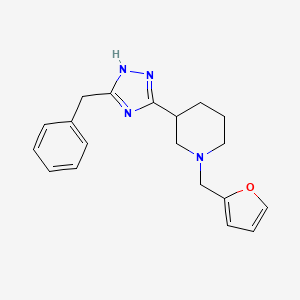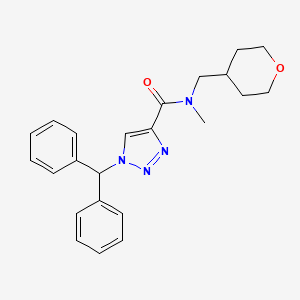![molecular formula C26H34N4O2 B3787172 1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B3787172.png)
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Descripción general
Descripción
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzoyl group, and a pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
The synthesis of 1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Acylation: Introduction of the benzoyl group via acylation reactions using reagents such as benzoyl chloride.
Coupling Reactions: Attachment of the pyridine moiety through coupling reactions, often facilitated by catalysts like palladium.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms .
Análisis De Reacciones Químicas
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .
Aplicaciones Científicas De Investigación
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: Used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in drug development
Mecanismo De Acción
The mechanism of action of 1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparación Con Compuestos Similares
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-(1-benzoylpiperidin-4-yl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.
1-(3,5-dimethylbenzoyl)piperidine: Lacks the additional piperidine ring and pyridine moiety.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct pharmacological properties .
Propiedades
IUPAC Name |
1-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-19-14-20(2)16-23(15-19)26(32)30-12-7-24(8-13-30)29-10-5-22(6-11-29)25(31)28-18-21-4-3-9-27-17-21/h3-4,9,14-17,22,24H,5-8,10-13,18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGFHBCBCKGASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-2-thienyl}-2-methyl-3-butyn-2-ol](/img/structure/B3787109.png)
![N-[4-(2-hydroxyethyl)phenyl]-4-[(3-methylpiperidin-1-yl)methyl]benzamide](/img/structure/B3787117.png)
![3-(3-fluorophenyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B3787129.png)
![4-[[1-(Furan-2-ylmethyl)piperidin-4-yl]amino]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B3787136.png)


![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B3787151.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3787166.png)
![3-(3-hydroxyquinoxalin-2-yl)-N-[(3-isopropylisoxazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B3787177.png)
![1-cyclopentyl-6-oxo-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B3787182.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-cyclohexene-1-carboxamide trifluoroacetate](/img/structure/B3787184.png)
![1-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]-2-methoxyethanone](/img/structure/B3787190.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)carbonyl]piperazin-2-one](/img/structure/B3787194.png)
![2-Benzyl-4-[(1-pyridin-2-ylpyrrol-2-yl)methyl]morpholine](/img/structure/B3787202.png)
